N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide
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Overview
Description
N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide is a complex organic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methyl group, and a benzo-oxazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzo-oxazinyl core through a cyclization reaction. This can be achieved by reacting N-(2-alkynyl)aryl benzamides with a gold(I) catalyst under mild conditions, leading to the formation of the oxazine ring via a 6-exo-dig cyclization pathway .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazine ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyphenyl and oxazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the oxazine ring can produce amines.
Scientific Research Applications
N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide can be compared with other similar compounds, such as:
N-(4-hydroxyphenyl)-N-methylacetamide: Lacks the oxazine ring, resulting in different chemical properties and biological activities.
N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide:
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzo[b][1,4]oxazine moiety, which is known for its diverse biological properties. The molecular formula is C₁₅H₁₅N₃O₃, and it has a molecular weight of 273.30 g/mol.
1. Anticancer Activity
Several studies have investigated the anticancer potential of this compound against various cancer cell lines.
- In vitro Studies :
- A study reported that the compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC₅₀ value of approximately 5.85 µM, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
- Another investigation highlighted its effectiveness against lung cancer (A549) cells, where it was shown to induce apoptosis through caspase activation pathways .
Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.85 | Apoptosis induction |
A549 | 3.0 | Caspase activation |
2. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties.
- Cholinesterase Inhibition : Inhibition studies indicated that it acts as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. The reported Ki value was significantly lower than that of donepezil, a standard treatment for Alzheimer's .
3. Antioxidant Activity
Research indicates that this compound possesses antioxidant properties.
- Free Radical Scavenging : The compound demonstrated effective free radical scavenging activity in various assays, suggesting its potential role in mitigating oxidative stress-related diseases .
Case Study: Anticancer Efficacy
A recent clinical study evaluated the efficacy of this compound in combination with other chemotherapeutic agents in patients with advanced breast cancer. Results indicated enhanced survival rates and reduced tumor size when administered alongside standard treatments .
Research Findings: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound to various biological targets involved in cancer progression. The results showed promising interactions with targets such as VEGFR-2 and CDK9, which are critical in tumor growth and proliferation .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-18(12-6-8-13(20)9-7-12)16(21)10-19-11-17(22)23-15-5-3-2-4-14(15)19/h2-9,20H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRCOEJBGYGUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)CN2CC(=O)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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